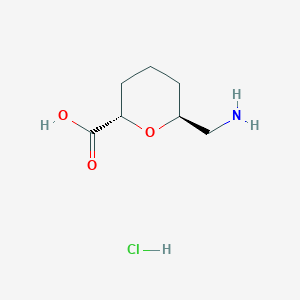
(2S,6S)-6-(Aminomethyl)oxane-2-carboxylic acid;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,6S)-6-(Aminomethyl)oxane-2-carboxylic acid;hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an oxane ring substituted with an aminomethyl group and a carboxylic acid group. The hydrochloride form enhances its solubility and stability, making it suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,6S)-6-(Aminomethyl)oxane-2-carboxylic acid;hydrochloride typically involves the following steps:
Formation of the Oxane Ring: The oxane ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Aminomethyl Group: The aminomethyl group can be introduced through nucleophilic substitution reactions using suitable amine precursors.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, often involving carbon dioxide or carboxylating agents.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Common industrial methods include continuous flow synthesis and the use of automated reactors to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
(2S,6S)-6-(Aminomethyl)oxane-2-carboxylic acid;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The aminomethyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often involve reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
(2S,6S)-6-(Aminomethyl)oxane-2-carboxylic acid;hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders and as an antimicrobial agent.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of (2S,6S)-6-(Aminomethyl)oxane-2-carboxylic acid;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with target molecules, leading to inhibition or activation of biological pathways. The carboxylic acid group can also participate in binding interactions, enhancing the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
(2S,6S)-6-(Aminomethyl)oxane-2-carboxylic acid: The free base form without the hydrochloride salt.
(2S,6S)-6-(Aminomethyl)oxane-2-carboxamide: A derivative with an amide group instead of the carboxylic acid.
(2S,6S)-6-(Aminomethyl)oxane-2-carboxylic acid methyl ester: A methyl ester derivative of the carboxylic acid.
Uniqueness
(2S,6S)-6-(Aminomethyl)oxane-2-carboxylic acid;hydrochloride is unique due to its specific combination of functional groups and its hydrochloride form, which enhances its solubility and stability. This makes it particularly useful in applications where these properties are critical, such as in pharmaceutical formulations and industrial processes.
Properties
IUPAC Name |
(2S,6S)-6-(aminomethyl)oxane-2-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3.ClH/c8-4-5-2-1-3-6(11-5)7(9)10;/h5-6H,1-4,8H2,(H,9,10);1H/t5-,6-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMQQKAUUSYCFRS-GEMLJDPKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC(C1)C(=O)O)CN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](O[C@@H](C1)C(=O)O)CN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
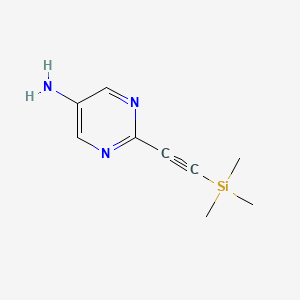
![N-[3-(3-FLUOROPHENYL)-2-(2-OXOPIPERIDIN-1-YL)PROPYL]-5-METHYL-1,2-OXAZOLE-3-CARBOXAMIDE](/img/structure/B2418034.png)

![10-[4-[4,6-Di(adamantan-1-yl)-1,3,5-triazin-2-yl]phenyl]-9,9-dimethyl-9,10-dihydroacridine (purified by sublimation)](/img/structure/B2418036.png)
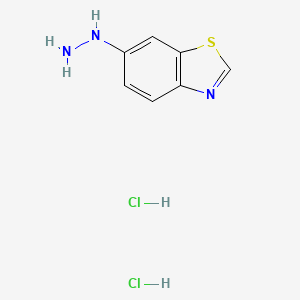
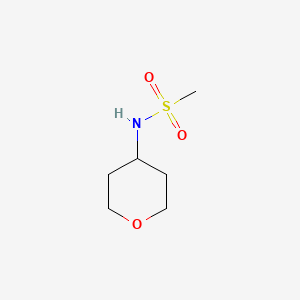
![2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(benzo[d][1,3]dioxol-5-ylmethyl)acetamide](/img/structure/B2418039.png)

![3-Ethyl 5-methyl pyrazolo[1,5-a]pyridine-3,5-dicarboxylate](/img/structure/B2418046.png)
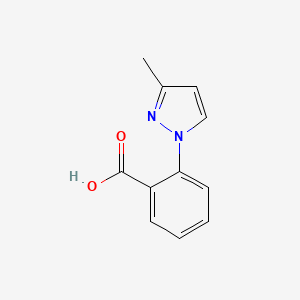
![9-Butyl-3-(4-ethoxyphenyl)-5,7-dimethyl-5,7,9-trihydro-1,2,4-triazolo[3,4-i]pu rine-6,8-dione](/img/structure/B2418049.png)
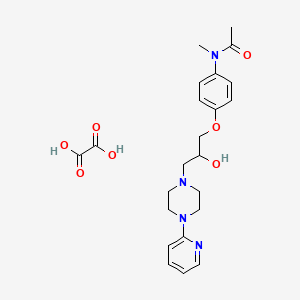
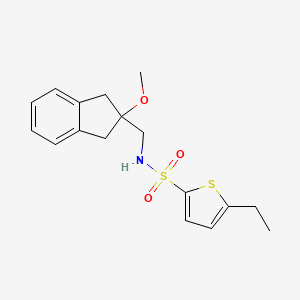
![[(1-Cyclohexyl-3-piperidinyl)methyl]amine dihydrochloride](/img/new.no-structure.jpg)
